Cyclodecanol

Description

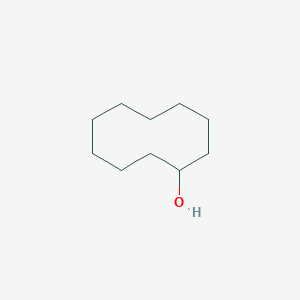

Structure

3D Structure

Properties

IUPAC Name |

cyclodecanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c11-10-8-6-4-2-1-3-5-7-9-10/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRBMXFCEAHLGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCC(CCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061737 | |

| Record name | Cyclodecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1502-05-2 | |

| Record name | Cyclodecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1502-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclodecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001502052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLODECANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclodecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclodecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLODECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPG8P5THD7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

cyclodecanol chemical properties and structure

An In-Depth Technical Guide on the Core Chemical Properties and Structure of Cyclodecanol

Introduction

Cyclodecanol is a cyclic alcohol that, along with its larger ring analogue cyclododecanol (B158456), serves as a valuable compound in organic synthesis and materials science. Its unique ten-membered ring structure imparts specific chemical and physical properties that are of interest to researchers in drug development and chemical manufacturing. This technical guide provides a comprehensive overview of the core chemical properties, structure, and relevant experimental protocols associated with cyclodecanol and its closely related analogue, cyclododecanol.

Chemical Structure and Isomerism

The chemical structure of cyclodecanol consists of a ten-membered carbon ring with a single hydroxyl (-OH) group attached to one of the carbon atoms. Its molecular formula is C10H20O. The IUPAC name for this compound is simply cyclodecanol.[1][2][3][4][5]

Due to the presence of a chiral center at the carbon atom bonded to the hydroxyl group, cyclodecanol can exist as stereoisomers.[6] These are molecules with the same molecular formula and connectivity but different spatial arrangements of their atoms. Specifically, cyclodecanol has two enantiomers: (R)-cyclodecanol and (S)-cyclodecanol. These enantiomers are non-superimposable mirror images of each other and can exhibit different biological activities, a critical consideration in drug development.

The carbocycle of cyclodecanol adopts a stable boat-chair-boat conformation in its crystalline form.[7]

A closely related and more commonly referenced compound is cyclododecanol, which features a twelve-membered carbon ring (C12H24O).[8][9][10][11][12][13]

Core Chemical and Physical Properties

The quantitative properties of cyclodecanol and cyclododecanol are summarized in the table below for clear comparison. It is important for researchers to distinguish between these two compounds, as their properties differ due to the variation in their ring size.

| Property | Cyclodecanol | Cyclododecanol |

| CAS Number | 1502-05-2[1][2][3] | 1724-39-6[9][11][12][13][14] |

| Molecular Formula | C10H20O[1][2][3] | C12H24O[8][9][11][12][13] |

| Molecular Weight | 156.27 g/mol [1][2] | 184.32 g/mol [8][9][11][13][14] |

| Appearance | - | White Crystalline Solid[8][14][15] |

| Melting Point | 40.5 °C[16] | 75-79 °C[17][18][19] |

| Boiling Point | 243.7 °C @ 760 mmHg[16][20] | 272-278 °C @ 760 mmHg[14][17][18] |

| Density | 0.896 g/cm³[16][20] | ~0.87 g/cm³[14][21][15] |

| Flash Point | 100.1 °C[16][20] | 138 °C[17][18] |

| Water Solubility | - | 20.66 - 40 mg/L @ 20-25 °C (insoluble)[8][14][21] |

| IUPAC Name | Cyclodecanol[1][2] | Cyclododecanol[13] |

Experimental Protocols

Synthesis of Cyclododecanol via Hydrogenation

A common method for synthesizing cyclododecanol involves the hydrogenation of cyclododecatriene (CDT) to cyclododecane, followed by oxidation.[22] An alternative route involves the hydrogenation of epoxycyclododecane.

Methodology:

-

Catalyst Preparation: A palladium on carbon catalyst is typically used for the hydrogenation reaction.[23]

-

Reaction Setup: Epoxycyclododecane is placed in a high-pressure autoclave. A solvent may or may not be used.[24]

-

Hydrogenation: The autoclave is sealed, and the air is displaced with hydrogen gas. The reactor is heated to a temperature between 125-150 °C, and the hydrogen pressure is maintained at 10-20 kg/cm ²·G.[24]

-

Reaction Monitoring: The reaction is allowed to proceed for several hours (e.g., 12 hours).[23]

-

Product Isolation: After cooling, the product mixture, containing cyclododecanol and cyclododecanone (B146445), is collected.[23][24]

-

Purification: The final product can be purified by distillation.[23][24]

Oxidation of Cyclododecanol to Cyclododecanone

The oxidation of the secondary alcohol, cyclododecanol, to its corresponding ketone, cyclododecanone, is a fundamental reaction in organic chemistry.[25]

Methodology:

-

Reactant Preparation: In a reaction flask, dissolve cyclodecanol in a mixture of acetone (B3395972) and acetic acid.[25]

-

Heating: Gently heat the mixture to approximately 45 °C.[25]

-

Oxidant Addition: Slowly add an oxidizing agent, such as sodium hypochlorite (B82951) (bleach), to the reaction mixture over a period of about 30 minutes while maintaining the temperature.[25]

-

Reaction Completion: After the addition is complete, continue stirring and monitor the reaction for the presence of excess oxidant. If necessary, continue heating for an additional 10 minutes or add more oxidizing agent until an excess is present.[25]

-

Workup and Extraction: Once the reaction is complete, the product is worked up and extracted from the aqueous solution using an organic solvent.[25]

-

Product Analysis: The resulting cyclododecanone can be analyzed using techniques such as infrared spectroscopy to confirm the presence of the ketone's carbonyl group and the absence of the alcohol's hydroxyl group.[25]

Signaling Pathways and Logical Relationships

The following diagrams illustrate key transformations involving cyclodecanol and related compounds.

Caption: Oxidation of Cyclodecanol to Cyclodecanone.

Caption: Proposed biochemical degradation of cyclododecanol.[26]

References

- 1. Cyclodecanol | C10H20O | CID 15166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. Cyclodecanol [webbook.nist.gov]

- 4. Cyclodecanol [webbook.nist.gov]

- 5. Cyclodecanol [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. cyclododecanol, 1724-39-6 [thegoodscentscompany.com]

- 9. scbt.com [scbt.com]

- 10. CAS 1724-39-6: Cyclododecanol | CymitQuimica [cymitquimica.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Cyclododecanol [webbook.nist.gov]

- 13. Cyclododecanol | C12H24O | CID 15595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. CYCLODODECANOL CAS#: 1724-39-6 [m.chemicalbook.com]

- 15. CYCLODODECANOL, CAS No. 1724-39-6 - iChemical [ichemical.com]

- 16. guidechem.com [guidechem.com]

- 17. Cyclododecanol CAS 1724-39-6 | 802675 [merckmillipore.com]

- 18. 1724-39-6 Cas No. | Cyclododecanol | Apollo [store.apolloscientific.co.uk]

- 19. Cyclododecanol for synthesis 1724-39-6 [sigmaaldrich.com]

- 20. Cyclodecanol | 1502-05-2 [chemnet.com]

- 21. Cyclododecanol [chembk.com]

- 22. US20090227815A1 - Process for the preparation of cyclododecanone - Google Patents [patents.google.com]

- 23. CYCLODODECANOL synthesis - chemicalbook [chemicalbook.com]

- 24. JP3994246B2 - Process for producing cyclododecanol and cyclododecanone - Google Patents [patents.google.com]

- 25. m.youtube.com [m.youtube.com]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Cyclodecanol and Cyclododecanol

This technical guide provides a comprehensive overview of the key physical properties of cyclodecanol and cyclododecanol (B158456), with a primary focus on their melting and boiling points. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

Cycloalkanols are important intermediates in organic synthesis and find applications in various industries, including pharmaceuticals and fragrances. Understanding their physical properties is crucial for their handling, purification, and application. This guide distinguishes between cyclodecanol (a 10-carbon ring alcohol) and cyclododecanol (a 12-carbon ring alcohol) and presents their physical data in a structured format.

Physical Properties

The physical properties of cyclodecanol and cyclododecanol are summarized below. Cyclododecanol, in particular, is a white crystalline solid at room temperature.[1][2]

Data Presentation

The quantitative physical data for both compounds are presented in the tables below for clear comparison.

Table 1: Physical Properties of Cyclododecanol (CAS: 1724-39-6)

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₄O | [2][3] |

| Molecular Weight | 184.32 g/mol | [1][2] |

| Melting Point | 76 - 79 °C | [1] |

| Boiling Point | 273 - 278 °C | [1][4] |

| Appearance | White crystalline solid | [1][2] |

| Solubility in Water | Limited | [3] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and ether | [3] |

Table 2: Physical Properties of Cyclodecanol (CAS: 1502-05-2)

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀O | [5][6][7] |

| Molecular Weight | 156.27 g/mol | [5] |

| Melting Point | 40.5 °C | [5][6] |

| Boiling Point | ~241 - 244 °C | [5][6][7] |

| Appearance | Colorless, waxy solid | [5] |

| Density | ~0.96 g/cm³ | [5] |

| Flash Point | 100.1 °C | [5][6][7] |

Experimental Protocols

The following sections detail standard laboratory procedures for determining the melting and boiling points of organic compounds like cyclodecanol and cyclododecanol.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A pure crystalline solid typically has a sharp melting point range of 0.5-1°C.[8] Impurities tend to lower and broaden the melting point range.[8]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample of the organic compound

-

Mortar and pestle (optional, for powdering the sample)

-

Heating bath fluid (e.g., mineral oil or silicone oil for Thiele tube)

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline sample is placed on a clean, dry surface. The open end of a capillary tube is pushed into the sample, and the tube is tapped gently to pack the solid into the sealed end. The sample height should be 2-3 mm.[9]

-

Apparatus Setup (Mel-Temp): The capillary tube is inserted into the sample holder of the melting point apparatus. The heating rate is adjusted.

-

Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer with a rubber band or thread. The thermometer and attached capillary tube are then inserted into the Thiele tube containing a heating oil, ensuring the sample is level with the thermometer bulb.

-

Heating: The sample is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[8]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[10]

Boiling Point Determination (Micro Boiling Point Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus and Materials:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., aluminum block or oil bath)

-

Liquid sample

Procedure:

-

Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed into a small test tube.[11]

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

Heating: The test tube is gently heated. As the liquid heats up, a stream of bubbles will emerge from the open end of the capillary tube.[12]

-

Observation: The heating is stopped, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[12][13] This is the point where the vapor pressure of the liquid equals the external pressure.

Visualization of Experimental Workflow

The logical workflow for determining the key physical properties of a cyclic alcohol is depicted in the following diagram.

References

- 1. cyclododecanol, 1724-39-6 [thegoodscentscompany.com]

- 2. Cyclododecanol | C12H24O | CID 15595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 1724-39-6: Cyclododecanol | CymitQuimica [cymitquimica.com]

- 4. angenechemical.com [angenechemical.com]

- 5. Cas 1502-05-2,CYCLODECANOL | lookchem [lookchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Cyclodecanol | 1502-05-2 [chemnet.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. pennwest.edu [pennwest.edu]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. Video: Boiling Points - Concept [jove.com]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

Cyclodecanol: A Deep Dive into its Solubility Across Various Solvents

For Immediate Release

This technical guide offers a comprehensive analysis of the solubility of cyclodecanol, a significant cyclic alcohol, across a spectrum of common laboratory solvents. This document is intended for researchers, scientists, and professionals in the field of drug development, providing critical data on solubility, detailed experimental methodologies for its determination, and a visual representation of the experimental workflow.

Core Concepts in Cyclodecanol Solubility

Cyclodecanol (C₁₂H₂₄O) is a white, crystalline solid at room temperature. Its molecular structure is dominated by a large, nonpolar twelve-carbon ring, which dictates its solubility behavior. The presence of a single polar hydroxyl (-OH) group allows for some interaction with polar solvents; however, the extensive hydrophobic nature of the carbon ring is the primary determinant of its solubility profile. In line with the principle of "like dissolves like," cyclodecanol is sparingly soluble in polar solvents like water but exhibits good solubility in most common organic solvents.[1][2]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for cyclodecanol in various solvents. It is important to note that slight variations in reported values can be attributed to differences in experimental conditions such as temperature and the physical form of the cyclodecanol.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Pressure | Source(s) |

| Water | H₂O | Insoluble[1][3] | Not Specified | Not Specified | [1][3] |

| 0.04 g/L | Not Specified | Not Specified | [4][5][6] | ||

| 40 mg/L | 20 | Not Specified | [5][6][7] | ||

| 20.66 mg/L (estimated) | 25 | Not Specified | [8] | ||

| Benzene | C₆H₆ | 19.2 g/100g | Not Specified | Not Specified | [1] |

| Methanol | CH₃OH | 58.5 g/100g | Not Specified | Not Specified | [1] |

| Chloroform | CHCl₃ | 33.2 g/100g | Not Specified | Not Specified | [1] |

| Ethanol | C₂H₅OH | Soluble | Not Specified | Not Specified | [2] |

| Ether | (C₂H₅)₂O | Soluble | Not Specified | Not Specified | [2] |

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol outlines a standard laboratory procedure for determining the equilibrium solubility of cyclodecanol in a given solvent, commonly referred to as the shake-flask method.

1. Materials and Equipment:

-

Cyclodecanol (crystalline solid)

-

Solvent of interest

-

Analytical balance

-

Spatula

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))

2. Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of cyclodecanol to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Solvent Addition: Accurately add a known volume or mass of the desired solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to permit the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved microcrystals.

-

Quantification:

-

Gravimetric Method: Accurately weigh a known volume of the filtered saturated solution in a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the cyclodecanol. Once all the solvent has been removed, reweigh the vial to determine the mass of the dissolved cyclodecanol.

-

Chromatographic Method: Prepare a series of standard solutions of cyclodecanol in the same solvent with known concentrations. Generate a calibration curve by analyzing these standards using an appropriate chromatographic method (GC-FID or HPLC). Dilute the filtered saturated solution with a known factor and analyze it using the same method. Determine the concentration of cyclodecanol in the saturated solution by comparing its response to the calibration curve.

-

-

Data Analysis: Calculate the solubility of cyclodecanol in the chosen solvent, expressing the result in appropriate units (e.g., g/100 mL, mol/L).

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of cyclodecanol.

References

- 1. Cyclododecanol, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. CAS 1724-39-6: Cyclododecanol | CymitQuimica [cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. CYCLODODECANOL CAS#: 1724-39-6 [m.chemicalbook.com]

- 6. 1724-39-6 | CAS DataBase [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. cyclododecanol, 1724-39-6 [thegoodscentscompany.com]

A Technical Guide to the Spectroscopic Characterization of Cyclodecanol

This technical guide provides an in-depth overview of the spectroscopic data of cyclodecanol, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize these techniques for structural elucidation and compound verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the carbon-hydrogen framework of an organic molecule. For cyclodecanol, both ¹H and ¹³C NMR are essential for confirming its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of cyclodecanol provides information about the chemical environment of the hydrogen atoms. The spectrum is expected to show signals corresponding to the proton attached to the hydroxyl-bearing carbon (CH-OH), the protons of the methylene (B1212753) (CH₂) groups in the ring, and the hydroxyl (OH) proton.

Table 1: Predicted ¹H NMR Spectroscopic Data for Cyclodecanol

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 3.6 - 4.0 | Multiplet | 1H, CH-OH |

| ~ 1.3 - 1.7 | Broad Multiplet | 22H, -(CH₂)₁₁- |

| Variable | Singlet (broad) | 1H, -OH |

Note: The chemical shift of the hydroxyl proton is highly variable and depends on factors like solvent, concentration, and temperature. It may also undergo exchange with trace amounts of water, which can broaden the signal or cause it to disappear upon addition of D₂O.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. In cyclodecanol, due to the molecule's flexibility and potential for multiple conformations, the methylene carbons may not be all chemically equivalent, potentially leading to multiple signals in the aliphatic region.

Table 2: ¹³C NMR Spectroscopic Data for Cyclodecanol

| Chemical Shift (δ) ppm | Assignment |

| ~ 68 - 72 | C-OH |

| ~ 20 - 40 | -(CH₂)₁₁- |

Note: Data for ¹³C NMR of cyclodecanol is available in spectral databases such as SpectraBase and ChemicalBook.[2][3][4][5][6] Specific shifts can be influenced by the solvent used, such as Chloroform-d (CDCl₃) or Carbon Tetrachloride (CCl₄).[3][5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of cyclodecanol is characterized by the presence of a hydroxyl group and the alkyl backbone.

Table 3: Key IR Absorption Bands for Cyclodecanol

| Frequency (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3500 - 3200 | O-H stretch, H-bonded | Strong, Broad | Alcohol (-OH) |

| 2960 - 2850 | C-H stretch | Strong | Alkane (C-H) |

| 1260 - 1050 | C-O stretch | Strong | Alcohol (C-O) |

The broadness of the O-H stretching band is a hallmark of alcohols and is due to hydrogen bonding.[7][8][9] The C-O stretching vibration is also a key diagnostic peak.[7][8]

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra, adaptable for cyclodecanol.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Dissolve approximately 5-10 mg of the cyclodecanol sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).[10] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[10]

-

Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), which is set to 0.0 ppm.[1]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition :

-

Place the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

For ¹H NMR : Acquire the spectrum using a standard pulse sequence. Typical acquisition times are a few minutes.

-

For ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. Longer acquisition times or a higher number of scans are often required due to the lower natural abundance of the ¹³C isotope.[11][12] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ carbons.[11][12]

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS reference signal.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

IR Spectroscopy (FTIR-ATR) Protocol

-

Sample Preparation :

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean. A background spectrum of the clean, empty crystal should be recorded.

-

Place a small amount of the solid cyclodecanol sample directly onto the ATR crystal, ensuring complete coverage.[13]

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.[13]

-

-

Data Acquisition :

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000 to 400 cm⁻¹.[8]

-

-

Data Processing :

-

The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks corresponding to the key functional groups.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like cyclodecanol.

Caption: Workflow for Spectroscopic Analysis of Cyclodecanol.

References

- 1. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Cyclododecanol | C12H24O | CID 15595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. CYCLODODECANOL(1724-39-6) 13C NMR spectrum [chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. allsubjectjournal.com [allsubjectjournal.com]

- 9. personal.utdallas.edu [personal.utdallas.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. azom.com [azom.com]

- 12. magritek.com [magritek.com]

- 13. webassign.net [webassign.net]

An In-depth Technical Guide to the Natural Occurrence and Sources of Cyclodecanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclodecanol, a saturated monocyclic alcohol with the chemical formula C₁₀H₂₀O, is a naturally occurring compound that has been identified in specific plant species.[1] This technical guide provides a comprehensive overview of the known natural sources of cyclodecanol, methodologies for its extraction and identification, and a summary of its known biological context. Due to the limited specific research on cyclodecanol, this guide combines established reports with generalized protocols for the analysis of related volatile terpenoids from relevant plant genera.

Natural Occurrence of Cyclodecanol

Cyclodecanol has been reported in the plant kingdom, specifically within the Persicaria genus. The available data confirms its presence in the following species:

While the presence of cyclodecanol in these species is documented, there is a notable absence of quantitative data in the current scientific literature regarding its concentration in various plant tissues.

Table 1: Documented Natural Sources of Cyclodecanol

| Plant Species | Family | Tissue/Organ | Quantitative Data |

| Persicaria hydropiperoides | Polygonaceae | Not specified | Not available |

| Persicaria minor | Polygonaceae | Not specified | Not available |

Experimental Protocols

The following protocols are generalized methodologies for the extraction, isolation, and identification of cyclodecanol from plant matrices, based on established techniques for volatile and semi-volatile terpenoids.

Extraction and Isolation: Soxhlet Extraction

Soxhlet extraction is a widely used and efficient method for the exhaustive extraction of compounds from solid materials.[2]

Objective: To extract cyclodecanol and other volatile/semi-volatile compounds from dried plant material.

Materials:

-

Dried and powdered plant material (Persicaria hydropiperoides or Persicaria minor)

-

Soxhlet extractor apparatus

-

Cellulose thimble

-

Round-bottom flask

-

Heating mantle

-

Condenser

-

Ethanol (95% or absolute) or n-hexane

-

Rotary evaporator

Protocol:

-

Sample Preparation: The plant material (e.g., leaves, stems) is air-dried or freeze-dried to remove moisture and then ground into a fine powder to increase the surface area for extraction.

-

Apparatus Setup: Assemble the Soxhlet apparatus with a round-bottom flask containing the solvent (ethanol or n-hexane), the Soxhlet extractor with the thimble containing the powdered plant material, and a condenser.[3]

-

Extraction: Heat the solvent in the round-bottom flask to its boiling point. The solvent vapor will travel up to the condenser, where it will be cooled and drip back down into the thimble containing the plant material. The solvent will slowly fill the thimble, and once it reaches a certain level, it will siphon back into the round-bottom flask, carrying the extracted compounds with it. This cycle is repeated for several hours (typically 6-8 hours) to ensure complete extraction.[3]

-

Concentration: After the extraction is complete, the solvent in the round-bottom flask, which now contains the crude extract, is concentrated using a rotary evaporator under reduced pressure to yield the crude plant extract.

Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds in a complex mixture.

Objective: To identify and quantify cyclodecanol in the crude plant extract.

Materials:

-

Crude plant extract

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., HP-5ms)

-

Helium (carrier gas)

-

Cyclodecanol analytical standard

-

Solvent for sample dilution (e.g., hexane (B92381) or ethanol)

Protocol:

-

Sample Preparation: Dissolve a known amount of the crude extract in a suitable solvent to a final concentration appropriate for GC-MS analysis.

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.

-

Separation: The volatile compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. A typical temperature program for terpenoid analysis starts at a low temperature (e.g., 60°C) and gradually increases to a high temperature (e.g., 240°C).

-

Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be compared to a spectral library (e.g., NIST) for compound identification. The identity of cyclodecanol should be confirmed by comparing its retention time and mass spectrum with that of an authentic analytical standard.

-

-

Quantification: For quantitative analysis, a calibration curve is prepared using different concentrations of the cyclodecanol analytical standard. The concentration of cyclodecanol in the plant extract can then be determined by comparing the peak area of cyclodecanol in the sample chromatogram to the calibration curve.

Visualizations

Experimental Workflow for Cyclodecanol Isolation and Identification

References

Cyclodecanol: A Comprehensive Toxicological and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclodecanol, a macrocyclic alcohol, finds application as a chemical intermediate, with its derivatives utilized in the fragrance industry.[1] A thorough understanding of its toxicological and safety profile is essential for risk assessment and safe handling in both industrial and research settings. This technical guide provides a consolidated overview of the available toxicological data for cyclodecanol, outlines general experimental protocols for key safety endpoints, and visualizes representative experimental workflows. It is important to note that publicly available, in-depth toxicological studies on cyclodecanol are limited. Much of the available information is derived from safety data sheets (SDS) and summary databases, which often lack detailed experimental protocols.

Quantitative Toxicological Data

The available quantitative toxicological data for cyclodecanol is primarily focused on acute oral toxicity. Information on other endpoints is largely qualitative or unavailable in the public domain.

| Toxicological Endpoint | Test Species | Route of Administration | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 2500 mg/kg | [2][3] |

| Acute Oral Toxicity (LD50) | Rabbit | Oral | > 2500 mg/kg |

LD50: The median lethal dose, the dose of a substance that is lethal to 50% of a test population.

Hazard Identification and Potential Health Effects

-

Acute Toxicity: Cyclodecanol exhibits low acute toxicity via the oral route.[2][4]

-

Skin Irritation: Information regarding skin irritation is inconsistent. Some sources suggest it may cause skin irritation, while others indicate it is not an irritant.[4][5] Many safety data sheets report that no specific data is available.[6][7][8]

-

Eye Irritation: Similar to skin irritation, there is conflicting information, with some sources indicating a potential for eye irritation and others stating it is not an eye irritant.[4][5] Detailed experimental data is not publicly available.[6][7]

-

Respiratory or Skin Sensitization: There is a possibility of allergic reactions in sensitive individuals following prolonged or repeated exposure, as suggested by Quantitative Structure-Activity Relationship (QSAR) modeling.[9] However, other sources state that no sensitization data is available.[7]

-

Genotoxicity: There is no available data on the genotoxic potential of cyclodecanol.[6][8][9]

-

Carcinogenicity: Cyclodecanol is not classified as a carcinogen by major regulatory bodies such as the International Agency for Research on Cancer (IARC).[6][7][9]

-

Repeated Dose Toxicity: No data is available on the effects of repeated exposure to cyclodecanol.[8][9]

Experimental Protocols

Acute Oral Toxicity (e.g., OECD Guideline 425: Up-and-Down Procedure)

This method is designed to estimate the LD50 with a reduced number of animals.

-

Animal Selection: Healthy, young adult rats (typically females, as they are often slightly more sensitive) are used.

-

Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle for at least 5 days prior to the study.

-

Dose Administration: A single animal is dosed with the test substance via oral gavage. The initial dose is selected based on available data or structure-activity relationships.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level. The dose progression factor is typically 3.2.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at different dose levels.

Skin Sensitization: Local Lymph Node Assay (LLNA) (e.g., OECD Guideline 429)

The LLNA is a method for identifying potential skin sensitizers.

-

Animal Selection: A group of mice (typically female CBA/J or BALB/c) is used for each dose group and the vehicle control group.

-

Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., acetone/olive oil). A minimum of three concentrations are typically used.

-

Application: The test substance is applied to the dorsal surface of each ear of the mice for three consecutive days.

-

Lymph Node Proliferation Measurement: On day 6, a solution of 3H-methyl thymidine (B127349) or 125I-iododeoxyuridine is injected intravenously. A few hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.

-

Data Analysis: The proliferation of lymphocytes in the lymph nodes is measured by the incorporation of the radiolabel. A stimulation index (SI) is calculated by dividing the mean proliferation in each test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive result for sensitization.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (e.g., OECD Guideline 471)

This in vitro test is used to detect gene mutations.

-

Tester Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) are used.

-

Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.

-

Exposure: The tester strains are exposed to various concentrations of the test substance in a suitable solvent.

-

Plating and Incubation: The treated bacteria are plated on a minimal agar (B569324) medium that lacks the essential amino acid. The plates are incubated for 48-72 hours.

-

Data Analysis: The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the solvent control.

Visualizations

General Mechanism of Alcohol Metabolism

While specific metabolic pathways for cyclodecanol are not detailed in the available literature, the general pathway for alcohol metabolism involves oxidation by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). The toxicity of some alcohols is attributed to their metabolites.

Caption: Generalized metabolic pathway of a cyclic alcohol.

Experimental Workflow for an Acute Oral Toxicity Study (OECD 425)

The following diagram illustrates the decision-making process in an Up-and-Down Procedure for acute oral toxicity testing.

Caption: Workflow for an acute oral toxicity study (OECD 425).

Conclusion

The available data suggests that cyclodecanol has low acute oral toxicity. However, there is a significant lack of comprehensive data for other critical toxicological endpoints, including skin and eye irritation, sensitization, genotoxicity, and repeated dose toxicity. The information on irritation is currently inconsistent. For a complete and robust safety assessment, further studies conducted according to standardized international guidelines would be necessary. Professionals handling cyclodecanol should adhere to standard laboratory safety practices, including the use of personal protective equipment to avoid direct contact, until more definitive data becomes available.

References

- 1. Cyclododecanol | C12H24O | CID 15595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclododecanol for synthesis 1724-39-6 [sigmaaldrich.com]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]

- 6. oecd.org [oecd.org]

- 7. Toxic Alcohols: Mechanisms, Presentation, Evaluation,… | Clinician.com [clinician.com]

- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 9. mmsl.cz [mmsl.cz]

A Technical Overview of Cyclodecanol: Molecular Formula and Weight

This guide provides a detailed summary of the core physicochemical properties of cyclodecanol, specifically its molecular formula and weight. It is intended for researchers, scientists, and professionals in drug development who require precise and clearly presented chemical data.

Compound Identification

Cyclodecanol is a cyclic alcohol. Based on IUPAC nomenclature, the "decanol" portion of the name specifies a 10-carbon aliphatic ring structure with a hydroxyl (-OH) group. However, it is important to note that in various databases and commercial listings, the term is sometimes used interchangeably with cyclododecanol, which contains a 12-carbon ring. For clarity, this document presents data for both compounds. The primary focus remains on the 10-carbon cyclodecanol.

Physicochemical Data

The fundamental quantitative properties of cyclodecanol and its common counterpart, cyclododecanol, are summarized below. These values are derived from computational and experimental data available in chemical databases.

| Property | Cyclodecanol | Cyclododecanol |

| Molecular Formula | C₁₀H₂₀O[1][2][3][4] | C₁₂H₂₄O[5][6][7][8][9] |

| Molecular Weight | 156.26 g/mol [1] | 184.32 g/mol |

| Exact Mass | 156.1514 g/mol [1][2] | 184.3184 g/mol [7][10] |

| CAS Registry Number | 1502-05-2[1][2] | 1724-39-6[6][7] |

Experimental Protocols

The determination of a compound's molecular formula and weight is a foundational process in analytical chemistry.

Methodology for Determination:

-

Mass Spectrometry (MS): This is the primary technique used to determine the exact mass of a molecule. High-resolution mass spectrometry (HRMS) can provide a mass measurement with enough accuracy to allow for the deduction of a unique elemental composition. The molecular ion peak (M+) in the mass spectrum corresponds to the molecular weight of the compound.

-

Elemental Analysis: This experimental technique determines the mass percentages of the elements (carbon, hydrogen, oxygen) in a sample. These percentages are then used to derive the empirical formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the structure of the molecule, confirming the number of hydrogen and carbon atoms and their chemical environments, which validates the molecular formula derived from other methods.

The combination of these methods provides a definitive confirmation of both the molecular formula and the precise molecular weight.

Data Relationships

The relationship between the compound's name, its elemental composition (formula), and its resulting molecular weight is a fundamental concept in chemistry. The diagram below illustrates this logical hierarchy for cyclodecanol.

References

- 1. Cyclodecanol | C10H20O | CID 15166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclodecanol [webbook.nist.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. CharChem. C10H20O [easychem.org]

- 5. Page loading... [wap.guidechem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Cyclododecanol [webbook.nist.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. Cyclododecanol | C12H24O | CID 15595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Cyclododecanol [webbook.nist.gov]

An In-depth Technical Guide to the Isomeric Forms and Stereochemistry of Cyclodecanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomeric forms and stereochemistry of cyclodecanol. Due to the limited availability of specific experimental data for the individual stereoisomers of cyclodecanol in readily accessible literature, this guide focuses on the foundational principles of stereochemistry as applied to this medium-sized ring system. The concepts are illustrated with general experimental strategies and expected analytical characteristics based on established knowledge of cyclic and stereoisomeric compounds.

Introduction to the Stereochemistry of Cyclodecanol

Cyclodecanol (C₁₀H₂₀O) is a cyclic alcohol containing a ten-membered carbon ring. The stereochemistry of cyclodecanol is dictated by the spatial arrangement of the hydroxyl group relative to the plane of the ring and the inherent chirality of the molecule. The key stereochemical considerations for cyclodecanol are diastereomerism (in the form of cis-trans isomerism) and enantiomerism.

The carbon atom to which the hydroxyl group is attached is a potential stereocenter. The identity of the two paths around the ring from this carbon determines whether it is a true chiral center.

Isomeric Forms of Cyclodecanol

Cyclodecanol exists as two primary diastereomers: cis-cyclodecanol and trans-cyclodecanol. These isomers are distinguished by the orientation of the hydroxyl group relative to a reference substituent on the ring, or more generally, to the overall conformation of the ring.

-

cis-Cyclodecanol: In the cis isomer, the hydroxyl group and a reference point on the ring are on the same side. Due to the potential for a plane ofsymmetry passing through the hydroxyl group and bisecting the opposite side of the ring, cis-cyclodecanol is generally considered a meso compound and is therefore achiral.

-

trans-Cyclodecanol: In the trans isomer, the hydroxyl group and a reference point on the ring are on opposite sides. This arrangement lacks an internal plane of symmetry, rendering the molecule chiral. Consequently, trans-cyclodecanol exists as a pair of enantiomers: (+)-trans-cyclodecanol and (-)-trans-cyclodecanol.

The relationship between these stereoisomers can be visualized as follows:

Conformational Analysis

The ten-membered ring of cyclodecanol is flexible and can adopt several conformations to minimize steric and torsional strain. The most stable conformation of the cyclodecane (B1584694) ring is the boat-chair-boat (BCB) conformation. The hydroxyl group in cyclodecanol can occupy various pseudo-axial or pseudo-equatorial positions on these conformers. The relative stability of the cis and trans isomers, as well as their individual conformers, will be influenced by the steric interactions of the hydroxyl group with the rest of the ring.

Quantitative Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O | PubChem[1] |

| Molar Mass | 156.27 g/mol | PubChem[1] |

| Melting Point | 47-50 °C | - |

| Boiling Point | 245-247 °C | - |

| Density | 0.94 g/cm³ (estimated) | - |

| Appearance | White crystalline solid | - |

Expected Spectroscopic Differences:

-

NMR Spectroscopy: The ¹H and ¹³C NMR spectra of cis- and trans-cyclodecanol are expected to differ due to the different chemical environments of the protons and carbons in each isomer. The proton attached to the hydroxyl-bearing carbon, in particular, would likely show a different chemical shift and coupling constant pattern. In the cis isomer, the symmetry may lead to fewer unique signals compared to the less symmetric trans isomer.

-

IR Spectroscopy: The infrared spectra of both isomers will show a characteristic broad absorption for the O-H stretch (around 3300-3500 cm⁻¹) and C-O stretch (around 1050-1150 cm⁻¹). Subtle differences in the fingerprint region (below 1500 cm⁻¹) may be present due to the different vibrational modes of the two diastereomers.

Experimental Protocols

Detailed, validated experimental protocols for the stereoselective synthesis and separation of cyclodecanol isomers are not widely published. The following sections outline general methodologies that would be appropriate for these purposes.

Synthesis of a Mixture of Cyclodecanol Isomers

A straightforward method for synthesizing a mixture of cis- and trans-cyclodecanol is the reduction of cyclodecanone (B73913).

Protocol: Reduction of Cyclodecanone with Sodium Borohydride (B1222165)

-

Dissolution: Dissolve cyclodecanone in a suitable alcoholic solvent, such as methanol (B129727) or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution in an ice bath to 0 °C.

-

Reduction: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The amount of NaBH₄ should be in slight excess (e.g., 1.1 to 1.5 molar equivalents).

-

Reaction: Allow the reaction to stir at 0 °C for a specified time (e.g., 1-2 hours) and then warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.

-

Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, a mixture of cis- and trans-cyclodecanol.

Separation of Diastereomers

The separation of the cis and trans diastereomers of cyclodecanol can be achieved using standard chromatographic techniques.

Protocol: Column Chromatography

-

Column Packing: Pack a chromatography column with a suitable stationary phase, such as silica (B1680970) gel, using an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

-

Sample Loading: Dissolve the crude mixture of cyclodecanol isomers in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased to facilitate the separation. The two diastereomers should have different retention factors (Rf) and will elute at different times.

-

Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure isomers.

-

Concentration: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Chiral Resolution of trans-Cyclodecanol

The enantiomers of trans-cyclodecanol can be separated by converting them into a mixture of diastereomers, which can then be separated by physical means.

Protocol: Diastereomeric Ester Formation and Separation

-

Esterification: React the racemic mixture of trans-cyclodecanol with a single enantiomer of a chiral carboxylic acid (a resolving agent), such as (-)-menthoxyacetic acid, in the presence of a coupling agent (e.g., DCC) and a catalyst (e.g., DMAP). This will form a mixture of two diastereomeric esters.

-

Separation of Diastereomers: Separate the diastereomeric esters by fractional crystallization or column chromatography, as they will have different physical properties.

-

Hydrolysis: Hydrolyze the separated diastereomeric esters (e.g., using aqueous NaOH or LiOH) to regenerate the individual enantiomers of trans-cyclodecanol and the chiral auxiliary.

-

Purification: Purify the separated enantiomers of trans-cyclodecanol.

A general workflow for the synthesis and separation of cyclodecanol isomers is depicted below.

References

The Genesis of a Cycloalkane: A Technical Guide to the History and Original Synthesis of Cyclodecanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclodecanol, a ten-membered alicyclic alcohol, and its corresponding ketone, cyclodecanone (B73913), represent foundational structures in the study of macrocyclic chemistry. Their synthesis and characterization paved the way for a deeper understanding of the unique conformational properties and reactivity of medium and large-ring systems. This technical guide provides an in-depth exploration of the historical context surrounding the initial synthesis of cyclodecanol, detailing the pioneering work of early 20th-century chemists and the evolution of synthetic methodologies. We will examine the key experimental protocols that defined the early preparations of this important cycloalkane derivative.

Historical Perspective: The Quest for Macrocycles

The early 20th century marked a period of intense investigation into the synthesis of carbocyclic rings. While small rings (3-6 members) were well-understood, the existence and stability of larger rings remained a subject of debate. The work of Nobel laureate Leopold Ružička in the 1920s was instrumental in dispelling the prevailing theory that large rings were inherently unstable. His research on naturally occurring macrocyclic ketones, such as muscone (B1676871) and civetone, provided the impetus for developing synthetic methods to access these challenging structures.

The history of cyclodecanol is intrinsically linked to that of its ketone counterpart, cyclodecanone. The initial breakthrough in the synthesis of a ten-membered carbocyclic ketone was reported by L. Ružička in 1926 .[1][2][3] His pioneering work, titled "Zur Kenntnis des Kohlenstoffringes II. Synthese der carbocyclischen Ketone vom Zehner- bis zum Achtzehnerring" (Contribution to the knowledge of the carbon ring II. Synthesis of carbocyclic ketones from the ten-membered to the eighteen-membered ring), described the formation of macrocyclic ketones via the pyrolysis of the thorium or cerium salts of long-chain dicarboxylic acids.[1][2][3] While the primary focus was on the synthesis of cyclodecanone, the reduction of this ketone to cyclodecanol would have been a logical subsequent step, although not explicitly detailed as the primary goal in these initial publications.

A significant advancement in the synthesis of large-ring ketones came from V. Prelog in 1947 , who developed a higher-yield method utilizing the acyloin condensation of dicarboxylic acid esters. This method provided a more practical route to these macrocycles.

The modern industrial-scale production of cyclodecanol is a multi-step process that begins with the Ziegler-Natta catalyzed trimerization of butadiene to afford 1,5,9-cyclododecatriene. This intermediate is then hydrogenated to cyclododecane. The subsequent oxidation of cyclododecane, often in the presence of boric acid, yields a mixture of cyclododecanol (B158456) and cyclododecanone (B146445).[4][5][6] The boric acid serves to protect the initially formed cyclododecanol as a borate (B1201080) ester, preventing over-oxidation. Hydrolysis of this ester liberates cyclododecanol. For the production of pure cyclododecanone, the remaining cyclododecanol in the mixture is dehydrogenated.[4][5][6]

Key Synthetic Methodologies and Quantitative Data

The following table summarizes quantitative data for key historical and modern methods for the synthesis of cyclodecanol and its precursor, cyclodecanone.

| Method | Starting Material | Key Reagents/Catalyst | Temperature (°C) | Pressure (atm) | Yield (%) | Reference |

| Ružička Cyclization (for Cyclodecanone) | Undecanedioic acid | Thorium dioxide (ThO₂) | High Temperature (Pyrolysis) | Not specified | Low | Ružička, 1926 |

| Industrial Oxidation of Cyclododecane | Cyclododecane | Air, Boric Acid | 150-165 | 8-15 | High (as a mixture with cyclododecanone) | Industrial Chemistry Literature |

| Catalytic Hydrogenation of Cyclodecanone | Cyclodecanone | H₂, Platinum oxide (PtO₂) | Room Temperature | ~3-4 | >95 | Organic Syntheses |

| Sodium Borohydride (B1222165) Reduction of Cyclodecanone | Cyclodecanone | Sodium borohydride (NaBH₄), Methanol (B129727) | 0 - Room Temperature | Atmospheric | High | Laboratory Manuals |

Detailed Experimental Protocols

Original Synthesis of Cyclodecanone (Ružička, 1926 - Inferred Protocol for the Precursor to Cyclodecanol)

The original synthesis of cyclodecanone by Ružička involved the thermal decomposition of the thorium salt of undecanedioic acid. While the primary product was the ketone, its subsequent reduction would yield cyclodecanol.

Experimental Protocol:

-

Preparation of Thorium Undecanedioate: An aqueous solution of the ammonium (B1175870) salt of undecanedioic acid is treated with a solution of thorium nitrate. The precipitated thorium undecanedioate is filtered, washed thoroughly with water, and dried.

-

Pyrolysis: The dried thorium salt is placed in a distillation apparatus and heated under reduced pressure.

-

Distillation and Purification: The crude distillate, containing cyclodecanone, is collected. Purification is achieved through fractional distillation. The resulting cyclodecanone can then be reduced to cyclodecanol using standard methods.

Laboratory Scale Synthesis of Cyclodecanol via Reduction of Cyclodecanone

A common and efficient laboratory method for the preparation of cyclodecanol is the reduction of cyclodecanone using sodium borohydride.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclodecanone (1.0 eq) in methanol (approximately 10 mL per gram of ketone). Cool the solution in an ice bath to 0°C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 0.25 eq) portion-wise to the stirred solution, maintaining the temperature below 10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Carefully add water to quench the excess sodium borohydride. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude cyclodecanol. Further purification can be achieved by recrystallization or distillation.

Visualizing the Synthesis

The following diagrams illustrate key synthetic pathways to cyclodecanol.

References

- 1. Cyclisation de Ruzicka — Wikipédia [fr.wikipedia.org]

- 2. Síntesis de anillos largos de Ruzicka - Wikipedia, la enciclopedia libre [es.wikipedia.org]

- 3. Ruzicka Large Ring Synthesis [drugfuture.com]

- 4. WO2005030689A2 - Method for producing cyclododecanone - Google Patents [patents.google.com]

- 5. US20090227815A1 - Process for the preparation of cyclododecanone - Google Patents [patents.google.com]

- 6. CN1856459A - Method for producing cyclododecanone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Basic Reaction Mechanisms Involving Cyclodecanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms involving cyclodecanol, a ten-membered cyclic alcohol. Its unique conformational flexibility significantly influences its reactivity, leading to a variety of products in oxidation, dehydration, substitution, and rearrangement reactions. This document details the mechanisms of these transformations, provides experimental protocols for key reactions, and presents quantitative data to aid in reaction planning and analysis. The intricate relationships between reaction pathways and conformational effects are also explored, offering valuable insights for synthetic chemists and drug development professionals working with macrocyclic structures.

Oxidation of Cyclodecanol to Cyclodecanone

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. For cyclodecanol, this reaction is commonly achieved using oxidizing agents such as sodium hypochlorite (B82951) (bleach) in the presence of acetic acid. This method is often preferred due to its mild conditions and the avoidance of heavy metal oxidants.[1]

Mechanism:

The oxidation of cyclodecanol with bleach and acetic acid proceeds through the formation of a hypochlorite ester intermediate. The reaction is initiated by the protonation of the hydroxyl group, followed by nucleophilic attack of the resulting alkoxide on the chlorine atom of hypochlorous acid (formed in situ from bleach and acetic acid). Subsequent elimination of water and a chloride ion yields the corresponding ketone, cyclodecanone.[2]

Experimental Protocol: Oxidation of Cyclododecanol (B158456) (Analogue)

A detailed experimental protocol for the oxidation of the closely related cyclododecanol provides a practical template.

-

Reaction Setup: In a round-bottom flask, combine 0.5 g of cyclododecanol, 1.2 mL of acetone, and 0.4 mL of glacial acetic acid.[3][4] Add a stir bar and set up the apparatus for heating under reflux.[3][4]

-

Oxidation: Heat the mixture to approximately 45°C.[1][4] Add 4.5 mL of commercial bleach (containing sodium hypochlorite) dropwise over a period of about 30 minutes.[1][4] After the addition is complete, continue stirring and heating for a designated period, monitoring the reaction for the presence of excess hypochlorite using starch-iodide paper.[4][5]

-

Workup: After cooling the reaction mixture, it is transferred to a separatory funnel for extraction with an organic solvent like diethyl ether. The organic layer is then washed sequentially with saturated aqueous sodium bisulfite, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride to neutralize any remaining acid and remove impurities.[4][6]

-

Isolation and Purification: The organic solvent is removed, often by rotary evaporation, to yield the crude cyclododecanone.[3] Recrystallization from a suitable solvent system, such as methanol (B129727) and water, is then performed to obtain the purified product.[3]

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Amount | Yield (%) | Melting Point (°C) |

| Cyclododecanol | 184.32 | 0.5 g | - | 79-81 |

| Cyclododecanone | 182.31 | 0.41 g | 82 | 59-62 |

Table 1: Representative quantitative data for the oxidation of cyclododecanol. Note that the provided data is for the analogous cyclododecanol.[3]

Reaction Workflow:

Caption: Workflow for the oxidation of cyclodecanol.

Dehydration of Cyclodecanol to Cyclodecene

The acid-catalyzed dehydration of alcohols is a common method for the synthesis of alkenes. In the case of cyclodecanol, this reaction can lead to a mixture of cis- and trans-cyclodecene (B1599413), with the product distribution being highly dependent on the reaction conditions and the nature of the acid catalyst. The formation of the strained trans-isomer is a notable feature of medium-sized rings.

Mechanism:

The dehydration of cyclodecanol proceeds via an E1 or E2 mechanism, depending on the reaction conditions. Under acidic conditions, the hydroxyl group is protonated to form a good leaving group, water. Departure of water generates a cyclodecyl cation. This carbocation can then lose a proton from an adjacent carbon to form the double bond of cyclodecene. The flexible nature of the ten-membered ring allows for the formation of both the thermodynamically more stable cis-isomer and the more strained trans-isomer. The potential for transannular hydride shifts in the cyclodecyl cation intermediate can also lead to rearranged products.

Experimental Protocol: Dehydration of Cyclohexanol (General Procedure)

-

Reaction Setup: In a distillation apparatus, place the cyclic alcohol and a strong acid catalyst such as concentrated sulfuric acid or phosphoric acid.[7][8]

-

Dehydration and Distillation: Heat the mixture to the appropriate temperature. The alkene product, being more volatile than the starting alcohol, will distill out of the reaction mixture as it is formed, shifting the equilibrium towards the product side.[7][8]

-

Workup: The collected distillate is typically washed with a dilute base (e.g., sodium bicarbonate solution) to neutralize any co-distilled acid, followed by washing with water and brine.

-

Purification: The crude alkene is dried over an anhydrous drying agent (e.g., anhydrous calcium chloride) and then purified by fractional distillation.

Quantitative Data:

Specific yield and isomer distribution data for the dehydration of cyclodecanol are not available in the initial search results. However, for the dehydration of cyclohexanol, yields of cyclohexene (B86901) are often reported to be in the range of 80-90% under optimized conditions.

Spectroscopic Data for Product Identification:

The formation of cis- and trans-cyclodecene can be confirmed and quantified using spectroscopic methods.

| Isomer | Key IR Absorptions (cm⁻¹) | Key ¹H NMR Signals (ppm) |

| cis-Cyclodecene | ~1650 (C=C stretch), ~700 (C-H bend) | Olefinic protons at ~5.4 ppm |

| trans-Cyclodecene | ~1650 (C=C stretch), ~970 (C-H bend) | Olefinic protons at ~5.6 ppm |

Table 2: Characteristic spectroscopic data for cis- and trans-cyclodecene.

Dehydration Reaction Pathway:

Caption: Acid-catalyzed dehydration of cyclodecanol.

Substitution Reactions of Cyclodecanol

Substitution reactions of cyclodecanol involve the replacement of the hydroxyl group with another functional group, such as a halogen. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the substrate, reagent, and reaction conditions. The flexible ten-membered ring of cyclodecanol can influence the stereochemical outcome and the potential for competing elimination reactions.

Mechanism:

-

S(_N)1 Mechanism: In the presence of a strong acid like HBr, the hydroxyl group is protonated and leaves as water, forming a secondary cyclodecyl carbocation. This carbocation can then be attacked by a nucleophile (e.g., Br⁻) from either face, potentially leading to a mixture of stereoisomers. The carbocation is also susceptible to rearrangements, including transannular hydride shifts.

-

S(_N)2 Mechanism: Reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) can be used to convert alcohols to alkyl halides via an S(_N)2 pathway. These reagents first activate the hydroxyl group to create a better leaving group. A subsequent backside attack by the halide ion leads to inversion of stereochemistry at the carbon center.

Experimental Protocol: Conversion of an Alcohol to an Alkyl Bromide with PBr₃ (General)

-

Reaction Setup: The alcohol is typically dissolved in an inert solvent, and phosphorus tribromide is added dropwise, often at reduced temperatures to control the exothermic reaction.

-

Reaction: The reaction mixture is stirred for a period of time, which can range from hours to days, depending on the reactivity of the alcohol.

-

Workup: The reaction is quenched by carefully adding water or ice. The product is then extracted with an organic solvent. The organic layer is washed with a dilute base to remove any acidic byproducts.

-

Purification: The crude alkyl bromide is dried and purified by distillation.

Quantitative Data:

Substitution Reaction Pathways:

Caption: S(_N)1 and S(_N)2 pathways for cyclodecanol substitution.

Rearrangement Reactions Involving Cyclodecanol

The ten-membered ring of cyclodecanol is prone to various rearrangement reactions, particularly those involving carbocation intermediates. Transannular interactions, where non-adjacent atoms in the ring interact, play a crucial role in these transformations.

Mechanism: Transannular Hydride Shifts

In reactions that generate a cyclodecyl cation, such as acid-catalyzed dehydration or S(_N)1 reactions, a hydride ion (H⁻) can migrate from one carbon atom to the carbocation center across the ring. This process, known as a transannular hydride shift, is driven by the formation of a more stable carbocation or a thermodynamically favored ring conformation. These shifts can lead to the formation of rearranged alkene or substitution products.

A notable example is the oxidation of cyclodecanol with lead tetra-acetate, which can induce intramolecular ether formation and rearrangements through transannular hydrogen shifts.

Lead Tetra-acetate Oxidation and Rearrangement:

The reaction of cyclodecanol with lead tetra-acetate in a nonpolar solvent like benzene (B151609) can lead to a complex mixture of products arising from intramolecular cyclization and rearrangement. The mechanism involves the formation of an alkoxy radical, which can abstract a hydrogen atom from a remote carbon atom within the ring (a transannular hydrogen shift). The resulting carbon-centered radical can then undergo further reactions, including oxidation to a carbocation, which can then rearrange or be trapped by a nucleophile. This can lead to the formation of various bicyclic ethers.

Quantitative Data from Lead Tetra-acetate Oxidation:

| Product | Yield (%) |

| 1,4-Epoxycyclodecane | 2.5 |

| trans-1,2-Epoxycyclodecane | 12 |

| cis-1,2-Epoxycyclodecane | 1 |

| 8-Ethyl-7-oxabicyclo[4.3.0]nonane diastereomers | 13.5 |

Table 3: Product distribution from the lead tetra-acetate oxidation of cyclodecanol in refluxing benzene.

Transannular Hydride Shift Mechanism:

Caption: Generalized transannular hydride shift.

Conclusion

The reaction mechanisms of cyclodecanol are intricately linked to its unique ten-membered ring structure. The conformational flexibility of this macrocycle allows for a rich and complex chemistry, including the formation of both cis and trans alkenes in dehydration reactions and a propensity for transannular rearrangements in reactions involving carbocation intermediates. A thorough understanding of these fundamental reaction pathways and the influence of conformational effects is crucial for researchers and scientists in the fields of organic synthesis and drug development, enabling the rational design of synthetic routes and the prediction of reaction outcomes for complex macrocyclic molecules. Further investigation into the specific quantitative aspects of dehydration and substitution reactions of cyclodecanol would provide even greater control and predictability in its chemical transformations.

References

Thermochemical Data of Cyclodecanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclodecanol, a 12-carbon cyclic alcohol, and its derivatives are of interest in various fields, including the synthesis of fragrances and pharmaceuticals. A thorough understanding of its thermochemical properties is crucial for process design, safety analysis, and computational modeling. This technical guide provides a comprehensive overview of the available thermochemical data for cyclodecanol, details on relevant experimental methodologies, and an exploration of its biochemical degradation pathway. While extensive experimental data for cyclodecanol is limited in publicly available literature, this guide consolidates the existing information from established chemical databases and describes the standard experimental protocols for determining such properties.

Thermochemical Data of Cyclodecanol

The following tables summarize the available quantitative thermochemical data for cyclodecanol. It is important to note that some of the data presented is based on computational estimations rather than direct experimental measurements.

Table 1: Enthalpic and Gibbs Free Energy Data for Cyclodecanol

| Property | Value | Unit | Source/Method |

| Standard Enthalpy of Formation (Gas, 298.15 K) | -425.88 | kJ/mol | Joback Calculated Property[1] |

| Standard Gibbs Free Energy of Formation (298.15 K) | -134.81 | kJ/mol | Joback Calculated Property[1] |

Table 2: Heat Capacity Data for Cyclodecanol

| Property | Temperature (K) | Value | Unit | Source/Method |

| Ideal Gas Heat Capacity | 298.15 | 321.4 | J/mol·K | Estimated |

| Ideal Gas Heat Capacity | 500 | 481.23 | J/mol·K | Cheméo[1] |

| Ideal Gas Heat Capacity | 550 | 504.27 | J/mol·K | Cheméo[1] |

| Ideal Gas Heat Capacity | 600 | 525.90 | J/mol·K | Cheméo[1] |

Experimental Protocols

Combustion Calorimetry for Enthalpy of Combustion

The standard enthalpy of combustion is a fundamental thermochemical property that can be experimentally determined using a bomb calorimeter.

Workflow for Bomb Calorimetry:

Caption: Workflow for determining the enthalpy of combustion using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed sample of cyclodecanol is placed in a crucible inside a high-pressure vessel known as a "bomb." A small amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then pressurized with pure oxygen.

-